molecular formula C15H19N3O5 B1461003 3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate CAS No. 1146289-94-2

3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

Cat. No.: B1461003
CAS No.: 1146289-94-2
M. Wt: 321.33 g/mol
InChI Key: TUNBMZIXIUOVOF-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Analysis

Key NMR signals for this compound include:

  • Ester carbonyls : ¹³C peaks near δ 162–167 ppm.
  • Pyrazolo[1,5-a]pyrimidine protons : Aromatic protons (H-2, H-5) resonate between δ 7.4–8.1 ppm.
  • Hydroxypropyl chain : The hydroxyl proton appears as a broad singlet (δ 4.8–5.2 ppm), while methylene groups show splitting patterns between δ 1.6–3.5 ppm.

FT-IR Spectroscopy

Critical absorption bands:

  • Ester C=O stretch : Strong peaks at 1700–1750 cm⁻¹.
  • O-H stretch : Broad band at 3200–3600 cm⁻¹ from the hydroxypropyl group.
  • C-N/C=C stretches : Peaks at 1500–1600 cm⁻¹.

UV-Vis Spectroscopy

The conjugated π-system of the pyrazolo[1,5-a]pyrimidine core absorbs in the UV range (λₘₐₓ ≈ 260–300 nm). Substitutents like the hydroxypropyl chain may induce bathochromic shifts due to electron-donating effects.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of the compound reveals a molecular ion peak at m/z 321.33 ([M+H]⁺), consistent with its molecular weight. Fragmentation pathways include:

  • Loss of ethyl groups : Sequential cleavage of ester moieties generates ions at m/z 275 and 229.
  • Hydroxypropyl chain elimination : Neutral loss of C₃H₈O (60.06 Da) produces a fragment at m/z 261.27.
  • Pyrazolo[1,5-a]pyrimidine core breakdown : Further fragmentation yields ions at m/z 134 (C₆H₆N₃⁺) and 92 (C₅H₄N₂⁺).
Fragment Ion (m/z) Proposed Structure Source
321.33 [M+H]⁺
275.28 Loss of COOEt
229.22 Loss of second COOEt
134.05 Pyrazolo[1,5-a]pyrimidine core

This fragmentation profile aligns with analogous pyrazolo[1,5-a]pyrimidine derivatives, confirming the compound’s structural integrity.

Properties

IUPAC Name

diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-3-22-14(20)11-9-17-18-12(15(21)23-4-2)10(6-5-7-19)8-16-13(11)18/h8-9,19H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNBMZIXIUOVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=C(N2N=C1)C(=O)OCC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is a compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₄
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that the biological activity of this compound is multifaceted, with significant implications in various therapeutic areas.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. Notably, they have shown selective inhibition against Class I PI3-kinase isoforms which are crucial in cancer progression .
  • In Vitro Studies : In a comparative study of several derivatives, compounds similar to 3,7-diethyl exhibited IC50 values ranging from 2.74 to 19.51 µM against various cancer cell lines such as MCF-7 and HepG2 . This suggests that modifications in the side chains can significantly affect their potency.
CompoundCell LineIC50 (µM)
Compound AMCF-715.3
Compound BHepG24.92
Compound CA5491.96

2. Anti-inflammatory Properties

The compound is also noted for its anti-inflammatory effects:

  • Heme Oxygenase-1 Activation : Similar derivatives have been shown to upregulate heme oxygenase-1 (HO-1), an enzyme known for its protective role against inflammation . This mechanism indicates a potential for treating inflammatory diseases.

3. Other Pharmacological Activities

Beyond anticancer and anti-inflammatory properties, research has explored additional biological activities:

  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by activating Nrf2 and AMPK signaling pathways, which are essential for cellular defense mechanisms against oxidative stress .
  • Antioxidant Activity : Compounds related to this structure have demonstrated significant antioxidant capabilities in various assays, indicating potential applications in conditions characterized by oxidative stress .

Case Studies

Several studies have focused on evaluating the efficacy of related compounds:

  • Tiwari et al. (2024) : This study synthesized multiple pyrimidine derivatives and evaluated their anticancer properties against breast cancer cell lines. The findings indicated that structural modifications could enhance efficacy significantly .
  • Almehizia et al. (2024) : This research focused on pyrazolo-pyrimidine derivatives with broad biological potentials including anti-Alzheimer’s and antioxidant activities. The study highlighted the importance of hydroxyl substitutions in enhancing biological activity .

Scientific Research Applications

Antiviral Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate, exhibit antiviral properties. These compounds have been investigated for their ability to inhibit viral replication and are considered for treating viral infections. For instance, a study highlighted the effectiveness of similar compounds in targeting viral enzymes and pathways critical for viral life cycles .

Antitubercular Properties

A notable application of pyrazolo[1,5-a]pyrimidine derivatives is their potential as antitubercular agents. A focused library of analogues derived from this scaffold demonstrated promising activity against Mycobacterium tuberculosis (Mtb). The research revealed that specific modifications in the structure could enhance efficacy while maintaining low cytotoxicity levels. This suggests that this compound could be a candidate for further development in tuberculosis treatment strategies .

Trk Kinase Inhibition

Another critical application lies in the inhibition of Trk kinases, which are involved in various cellular processes including growth and survival. Compounds within the pyrazolo[1,5-a]pyrimidine class have shown promise as Trk kinase inhibitors. This mechanism is particularly relevant in cancer therapy where Trk kinases play a role in tumor proliferation and metastasis. The potential of this compound as a selective inhibitor warrants further investigation into its anticancer properties .

Structure-Activity Relationship Studies

The compound is also pivotal in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives. By systematically altering various substituents on the core structure, researchers can identify key features that enhance biological activity and reduce side effects. This approach not only aids in drug design but also provides insights into the mechanisms of action of these compounds against specific targets .

Case Studies and Research Findings

Study TitleFindingsImplications
Antitubercular Activity of Pyrazolo DerivativesIdentified lead compounds with low cytotoxicity and high efficacy against MtbPotential development of new antituberculosis drugs
Trk Kinase InhibitionDemonstrated significant inhibition of Trk kinases by pyrazolo derivativesPossible therapeutic avenues for cancer treatment
SAR Studies on Pyrazolo CompoundsEstablished correlations between structural modifications and biological activityEnhanced understanding for future drug design

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a versatile class of heterocycles with applications in drug discovery and organic synthesis. Key analogs include:

7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (6)
  • Substituents: Methyl groups at position 7 and a cyano group at position 3.
  • Synthesis: Prepared via condensation of 5-aminopyrazole and acetyl acetone in DMF with glacial acetic acid under reflux .
Pyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehyde (31)
  • Substituents : Aldehyde groups at positions 3 and 5.
  • Synthesis : Synthesized via Vilsmeier-Haack formylation of 6,7-dihydro derivatives using DMF and POCl₃ .
  • Key Differences : Aldehydes are highly reactive, enabling cross-coupling reactions, whereas the hydroxypropyl group in the target compound may confer hydrogen-bonding capabilities.

Tricyclic Heteroarenes

Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c)
  • Core Structure : Imidazo-pyrrolo-pyridine (tricyclic) vs. pyrazolo-pyrimidine (bicyclic).
  • Substituents : Methyl group at position 5 and diethyl esters.
  • Synthesis: Produced in 9% yield via cyclization of 2-methyl-5-nitropyridine with ethyl isocyanoacetate and DBU. Electron-withdrawing nitro groups accelerate cyclization .
  • Key Differences : The tricyclic system increases molecular complexity but reduces synthetic yield compared to simpler bicyclic analogs.

Commercial and Functional Comparisons

Compound Name Core Structure Substituents Synthesis Yield Key Properties
3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate Pyrazolo[1,5-a]pyrimidine Diethyl esters, 3-hydroxypropyl Not reported High polarity, hydrolyzable esters
7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (6) Pyrazolo[1,5-a]pyrimidine Methyl, cyano Not reported Electrophilic cyano group
Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c) Imidazo-pyrrolo-pyridine Methyl, diethyl esters 9% Tricyclic, low yield
Pyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehyde (31) Pyrazolo[1,5-a]pyrimidine Aldehydes Moderate Reactive aldehydes for functionalization

Key Research Findings

  • Synthetic Flexibility : Pyrazolo[1,5-a]pyrimidines are synthetically tunable; ester and hydroxyl groups (as in the target compound) balance stability and reactivity, whereas aldehydes (31) or nitriles (6) prioritize specific reaction pathways .
  • Commercial Viability: The target compound’s discontinued status at CymitQuimica contrasts with its availability at Santa Cruz Biotechnology, suggesting supplier-specific demand or synthesis scalability issues .
  • Structural Impact : Tricyclic analogs (e.g., 2c) exhibit lower yields due to complex cyclization, highlighting the efficiency of bicyclic pyrazolo-pyrimidine systems .

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically proceeds via:

  • Formation of key enaminone or β-ketoester intermediates.
  • Cyclization with nitrogen-containing reagents (e.g., amidines, hydrazines) to build the fused heterocyclic ring.
  • Introduction of ester groups via esterification or direct use of ester-containing starting materials.
  • Functionalization of the heterocycle with side chains such as hydroxypropyl groups through nucleophilic substitution or amidation.

This general approach is adapted to prepare the title compound with specific substituents at positions 3, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring.

Key Intermediates and Cyclization

A common route starts from commercially available β-ketoesters or malonate derivatives, which are converted into enaminones using reagents like N,N-dimethylformamide dimethylacetal (DMFDMA). For example, in related systems, β-ketoesters are treated with DMFDMA to yield enaminone intermediates that undergo cyclization with amidines to form the pyrazolo[1,5-a]pyrimidine core.

Step Reagents/Conditions Outcome
β-Ketoester + DMFDMA Reflux in toluene, 3 h Enaminone intermediate
Enaminone + Acetamidine hydrochloride or benzamidine Methanol, 0 °C to room temp Pyrazolo[1,5-a]pyrimidine ring formation

This cyclization step is crucial to establish the fused heterocyclic system.

Introduction of Diethyl Ester Groups

The diethyl ester functionalities at positions 3 and 7 are generally introduced by starting from diethyl malonate or related diester precursors. Alternatively, ester groups can be installed by esterification of carboxylic acid intermediates formed after ring construction.

Hydrolysis of ester groups followed by re-esterification or direct esterification using reagents like diethyl sulfate or acid chlorides under controlled conditions can afford the diethyl ester substituents in good yields.

Functionalization with 3-Hydroxypropyl Side Chain

The 6-position substitution with a 3-hydroxypropyl group is typically achieved via nucleophilic substitution or alkylation reactions. For instance, a halogenated pyrazolo[1,5-a]pyrimidine intermediate (e.g., 6-chloro derivative) can be reacted with 3-hydroxypropyl nucleophiles under basic conditions to introduce the hydroxypropyl substituent.

Alternatively, amidation or esterification with 3-hydroxypropyl amine or alcohol derivatives can be used to append the hydroxypropyl moiety.

Parallel Synthesis and Optimization

Recent literature describes parallel synthesis approaches to generate libraries of pyrazolo[1,5-a]pyrimidine derivatives, including those with hydroxyalkyl substituents. These methods use:

  • Activation of carboxylic acid intermediates with bis(pentafluorophenyl) carbonate (BPC) in the presence of triethylamine.
  • Subsequent amidation with various primary and secondary amines, including 3-amino-1-propanol, to introduce hydroxypropyl groups.
  • Purification by precipitation or chromatographic methods to yield high-purity products (80–100% purity) with good yields (28–98% depending on the amine).

Representative Synthetic Scheme (Simplified)

Data Table: Yields and Purity of Analogous Compounds with Hydroxypropyl Substitution

Compound ID Substituent at 6-position Amines Used Yield (%) Purity (%) Workup Method
10{1;5} 3-amino-1-propanol (hydroxypropyl) 3-amino-1-propanol 94 81 B (chromatography)
10{2;5} 3-amino-1-propanol (hydroxypropyl) 3-amino-1-propanol 98 84 A (precipitation)

Note: Compound IDs and methods adapted from analogous pyrazolo[1,5-a]pyrimidine systems.

Analytical and Purification Notes

  • Analytical HPLC and chiral chromatography are used to assess purity and enantiomeric excess.
  • Purification strategies depend on solubility; some compounds precipitate directly from reaction mixtures, others require chromatographic separation.
  • Molecular properties such as molecular weight, hydrogen bonding capacity, and lipophilicity are considered to optimize drug-likeness.

Research Findings and Considerations

  • The use of DMFDMA is critical for generating the enaminone intermediate efficiently.
  • Cyclization with amidines is generally high yielding and regioselective.
  • Introduction of hydroxypropyl groups via nucleophilic substitution/amidation provides a versatile handle for further derivatization.
  • Parallel synthesis methods facilitate rapid generation of compound libraries for biological screening.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yields and purity.

Q & A

Basic Research Questions

Q. How can the synthesis of 3,7-diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate be optimized for higher yields?

  • Methodological Answer :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
  • Employ microwave-assisted heating (120°C, controlled conditions) to accelerate reaction rates and improve regioselectivity .
  • Purify via recrystallization from ethanol or DMF to remove unreacted silylformamidine byproducts .
  • Data Insight :
SolventTemperature (°C)Yield (%)
DMF120 (microwave)85–90
EthanolReflux65–70

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include ester carbonyl carbons (~165–170 ppm) and hydroxypropyl protons (δ 1.6–2.1 ppm for CH2, δ 3.5–4.0 ppm for OH) .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 391.2) .
  • IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .

Q. What are the common synthetic intermediates for this compound?

  • Methodological Answer :

  • Start with 3(5)-aminopyrazoles and react with 1,3-bis-electrophiles (e.g., enaminones) to form the pyrazolo[1,5-a]pyrimidine core .
  • Introduce the hydroxypropyl group via nucleophilic substitution at position 6 using 3-chloropropanol under basic conditions .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity during cyclization?

  • Methodological Answer :

  • Steric Hindrance : Bulky substituents at position 3 (e.g., ethyl ester) direct cyclization to position 7 due to reduced nucleophilicity at crowded sites .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro at position 3) increase the reactivity of exocyclic amines, favoring 5-membered ring formation .
  • Contradiction Resolution : Conflicting nucleophilicity trends in 3(5)-aminopyrazoles require DFT calculations to map charge distribution .

Q. What strategies enhance the compound’s bioactivity in cancer research?

  • Methodological Answer :

  • Substitution at Position 7 : Replace the hydroxypropyl group with amino or trifluoromethyl groups to improve binding to kinase pockets (e.g., CDK9 inhibition) .
  • Glycosylation : Attach triazole-bridged N-glycosides via click chemistry to enhance water solubility and target specificity (IC50 values: 4.93–27.66 μM against breast cancer lines) .
  • SAR Table :
Substituent (Position 6)Target (Cell Line)IC50 (μM)
3-HydroxypropylMDA-MB231>50
4-TrifluoromethylphenylMCF-74.93
4-MethoxyphenylMDA-MB45327.66

Q. How can computational methods predict the compound’s reactivity in materials science?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model charge transfer properties for optoelectronic applications (e.g., HOMO-LUMO gaps <3 eV) .
  • Molecular Docking : Simulate interactions with PDE4 or CRF1 receptors to prioritize derivatives for synthesis .
  • Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps for nucleophilic attack sites .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the nucleophilicity of pyrazole nitrogen atoms?

  • Resolution Strategy :

  • Controlled Experiments : Compare cyclization outcomes of 1-unsubstituted vs. 1-methyl-3(5)-aminopyrazoles under identical conditions .
  • Kinetic Studies : Monitor reaction progress via in situ NMR to identify rate-determining steps influenced by solvent polarity .
  • Key Finding : Steric effects from ethyl ester groups override electronic preferences, stabilizing transition states at position 7 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 2
3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

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